2-Chloro-4-fluoro-3-formylbenzonitrile
Overview
Description
2-Chloro-4-fluoro-3-formylbenzonitrile is a versatile chemical compound with the molecular formula C8H3ClFNO. It is widely used in scientific research due to its unique properties, making it ideal for synthesizing pharmaceuticals, agrochemicals, and dyes. The compound is characterized by the presence of a chloro group, a fluoro group, and a formyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-formylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Fluorination: The fluoro group is introduced using fluorinating agents like hydrogen fluoride or fluorine gas.
Formylation: The formyl group is added through formylation reactions, often using reagents like formic acid or formyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
Substitution Products: Depending on the substituents introduced.
Reduction Products: Alcohols or hydrocarbons.
Oxidation Products: Carboxylic acids.
Scientific Research Applications
2-Chloro-4-fluoro-3-formylbenzonitrile is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: In the development of herbicides, insecticides, and fungicides.
Dyes: As a precursor in the synthesis of dyes and pigments.
Material Science: In the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-formylbenzonitrile can be compared with similar compounds such as:
2-Chloro-4-fluorobenzonitrile: Lacks the formyl group, making it less reactive in certain reactions.
4-Fluoro-3-formylbenzonitrile: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-3-formylbenzonitrile: Lacks the fluoro group, influencing its chemical properties and uses.
The uniqueness of this compound lies in the combination of chloro, fluoro, and formyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-3-formylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGRPSEJGJZJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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